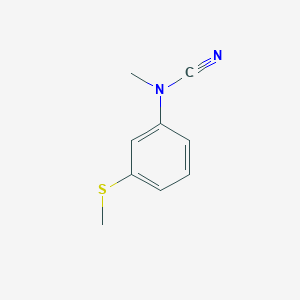

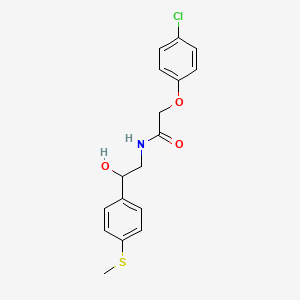

2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical drugs . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization processes or domino reactions . The introduction of a thiol group may provide additional opportunities for further functionalization .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research on benzenesulfonamide derivatives, including structures inspired by antituberculosis pro-drugs, has shown promising antimycobacterial properties. For instance, a study synthesizing novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides identified compounds with significant activity against Mycobacterium tuberculosis. These findings underscore the potential of benzenesulfonamide derivatives in treating tuberculosis through specific structural modifications, such as the introduction of the benzo[1,3]dioxol and morpholinyl-phenyl moieties, which have been found to enhance antimycobacterial efficacy (Ghorab et al., 2017).

Enzyme Inhibition for Disease Treatment

Another realm of application is in the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with conditions such as Alzheimer's, Parkinson's, and pigmentation disorders. Studies have shown that benzenesulfonamides incorporating 1,3,5-triazine motifs substituted with aromatic amines, dimethylamine, morpholine, and piperidine can exhibit antioxidant properties and moderate to potent inhibitory activity against these enzymes. This suggests their utility in designing therapeutic agents for treating neurodegenerative diseases and disorders related to enzyme dysfunction (Lolak et al., 2020).

Anticancer Activity

The synthesis and evaluation of novel benzenesulfonamides for anticancer activity represent another significant area of research. For instance, the design, synthesis, and molecular docking studies of specific benzenesulfonamides as anti-breast cancer agents have revealed compounds with potent activity against cancer cell lines, such as MCF-7. These studies indicate the potential of morpholine-substituted benzenesulfonamides in anticancer therapy, highlighting their role in interacting with estrogen receptors and other cancer-related targets (Kumar et al., 2021).

Safety and Hazards

Mecanismo De Acción

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

- Indole derivatives. (2020). Fujian Journal of Pharmaceutical Sciences, 4(1), 1-7

- Benchchem. (n.d.). 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. Retrieved from Benchchem

Propiedades

IUPAC Name |

2,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-23-15-3-4-17(24-2)18(11-15)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVJCUNVMYOXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)

![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)